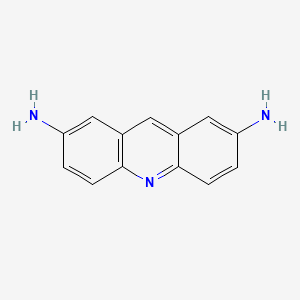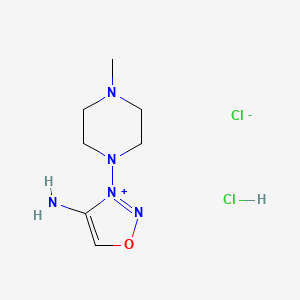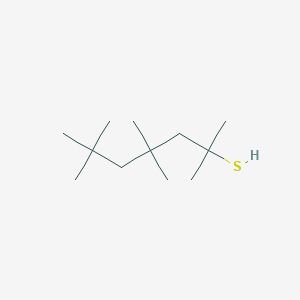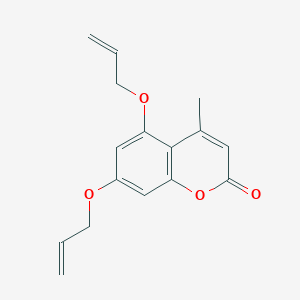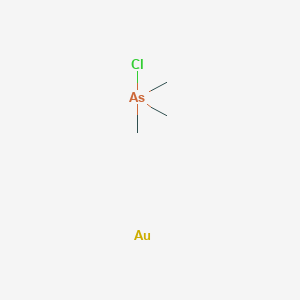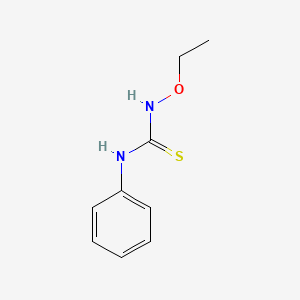
1-Ethoxy-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-phenylthiourea is an organosulfur compound with the molecular formula C10H12N2OS. It is a derivative of thiourea, characterized by the presence of an ethoxy group and a phenyl group attached to the thiourea core. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of ethoxyamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or ethyl acetate, under mild conditions. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
1-Ethoxy-3-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antibacterial and antifungal properties.
Medicine: Research has shown potential anticancer and anti-inflammatory effects, making it a candidate for drug development.
Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in certain polymer formulations.
Mécanisme D'action
The mechanism of action of 1-ethoxy-3-phenylthiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit the enzyme aldose reductase, which is involved in diabetic complications. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
1-Phenylthiourea: Lacks the ethoxy group, making it less soluble in organic solvents.
1-Ethyl-3-phenylthiourea: Similar structure but with an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.
1-(4-Ethoxyphenyl)-3-phenylthiourea: Contains an additional ethoxy group on the phenyl ring, which can influence its chemical properties.
Uniqueness: 1-Ethoxy-3-phenylthiourea is unique due to the presence of both ethoxy and phenyl groups, which confer specific solubility and reactivity characteristics. Its ability to undergo a variety of chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
23957-06-4 |
|---|---|
Formule moléculaire |
C9H12N2OS |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
1-ethoxy-3-phenylthiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-11-9(13)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,13) |
Clé InChI |
JHAXWJNPBLUOHN-UHFFFAOYSA-N |
SMILES canonique |
CCONC(=S)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

